2',4'-Difluoropropiophenone
Description
2',4'-Difluoropropiophenone (CAS: 85068-30-0) is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O and a molecular weight of 170.15–170.16 g/mol . It features two fluorine atoms at the 2' and 4' positions on the benzene ring, attached to a propiophenone backbone. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of antidepressants and 5-HT2 receptor agonists . Its commercial availability is noted across suppliers such as CymitQuimica and JRD Fluorochemicals, with pricing ranging from €32.00/5g to €262.00/100g .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWOADNMVRRYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234134 | |
| Record name | 2',4'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-30-0 | |
| Record name | 1-(2,4-Difluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Difluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-difluoropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’-Difluoropropiophenone can be synthesized through the reaction of 2,4-difluoroacetophenone with sodium hydroxide. Another method involves the fluorination of 2,4-difluoroacetophenone .
Industrial Production Methods: In industrial settings, the preparation of 2’,4’-Difluoropropiophenone typically involves the use of organic solvents such as ethanol, ether, and dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Difluoropropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2’,4’-Difluoropropiophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’,4’-Difluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional differences between 2',4'-difluoropropiophenone and its isomers/analogs are summarized below:
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Density (g/cm³) | Refractive Index (n<sup>20</sup>D) |
|---|---|---|---|---|---|---|
| This compound | 85068-30-0 | C₉H₈F₂O | 170.16 | 51–52/1.5 | 1.193 | 1.4850 |
| 2',5'-Difluoropropiophenone | 29112-90-1 | C₉H₈F₂O | 170.16 | 39–40/0.5 | N/A | 1.4860 |
| 2',6'-Difluoropropiophenone | 85068-31-1 | C₉H₈F₂O | 170.16 | 70–71/4 | N/A | 1.4760 |
| 3',4'-Difluoropropiophenone | 23384-72-7 | C₉H₈F₂O | 170.16 | 64–65/1.8 | 1.488 | N/A |
| 3',5'-Difluoropropiophenone | 135306-45-5 | C₉H₈F₂O | 170.16 | N/A | N/A | N/A |
Key Observations :
- Boiling Points : The 2',4' isomer has a moderate boiling point (51–52°C at 1.5 mmHg), while the 2',5' isomer boils at a lower temperature (39–40°C at 0.5 mmHg), likely due to reduced steric hindrance. The 2',6' isomer requires higher temperatures (70–71°C at 4 mmHg), suggesting stronger intermolecular forces .
- Density/Refractive Index : The 3',4' isomer exhibits the highest density (1.488), correlating with closer molecular packing from para-fluorine substitution .
Key Observations :
- 2',4'-Isomer : Demonstrates high utility in central nervous system drug synthesis. Its fluorine substitution pattern enhances electronic effects, facilitating nucleophilic attacks during bromination or amination .
- 3',5'-Isomer : Reactivity parallels the 2',4' isomer but may exhibit steric or electronic differences due to meta-fluorine placement .
Key Observations :
- Cost Variations : The 2',4' isomer is more cost-effective for bulk purchases (€262.00/100g), while the 3',4' isomer is significantly pricier (€75.00/250mg), likely due to synthetic complexity .
- Safety : The 2',4' isomer carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Biological Activity
2',4'-Difluoropropiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by a propiophenone backbone with fluorine substitutions at the 2' and 4' positions of the phenyl ring. Its molecular formula is C₁₅H₁₃F₂O, and it has a molecular weight of approximately 252.26 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The introduction of fluorine atoms is believed to enhance these effects by increasing membrane permeability.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, SAR analyses indicate that modifications in the fluorine substitution pattern can affect cytotoxicity against different cancer cell lines.
- Inhibition of Enzymatic Activity : Some derivatives have been tested for their ability to inhibit specific enzymes linked to disease pathways, such as cyclooxygenase (COX) enzymes involved in inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:
| Compound | Substituents | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | 2',4'-F | Anticancer | TBD |
| 3',4'-Difluoropropiophenone | 3',4'-F | Antimicrobial | TBD |
| 3-(Trifluoromethyl)propiophenone | 3-F | COX Inhibitor | TBD |
The data indicates that varying the position and number of fluorine substituents can significantly impact biological activity.
Case Studies
- Anticancer Research : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory processes. The results demonstrated that certain derivatives showed comparable efficacy to established NSAIDs, indicating potential for further development.
- Antimicrobial Testing : A series of derivatives were tested against various bacterial strains. The results revealed that fluorinated compounds exhibited enhanced activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination increases membrane permeability and disrupts bacterial integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
